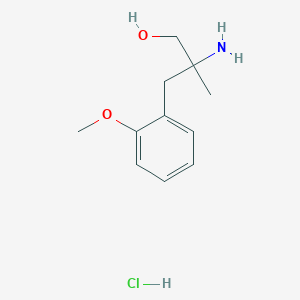

2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol hydrochloride

Description

Overview of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol Hydrochloride

This compound is an organic compound that belongs to the class of amino alcohols, specifically characterized as an alpha-methylated phenylalaninol derivative. The compound exists as the hydrochloride salt of the parent amino alcohol, which enhances its stability and solubility properties for research applications.

The molecular structure of this compound features several distinctive functional groups that contribute to its chemical behavior and potential applications. The presence of both an amino group and a hydroxyl group attached to a branched carbon chain, combined with a methoxyphenyl substituent, creates a complex molecular architecture with both hydrophilic and hydrophobic characteristics. This structural arrangement influences the compound's solubility properties, making it soluble in polar solvents while maintaining interactions with aromatic systems.

Table 1: Fundamental Chemical Properties of this compound

| Property | Base Compound | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₁H₁₇NO₂ | C₁₁H₁₈ClNO₂ |

| Molecular Weight | 195.26 g/mol | 231.72 g/mol |

| Chemical Abstract Service Number | 1184608-24-9 | 2060033-48-7 |

| International Union of Pure and Applied Chemistry Name | 2-amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol | 2-amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol;hydrochloride |

| Physical Appearance | Powder | Crystalline solid |

The compound's classification as an amino alcohol places it within a significant category of organic compounds frequently utilized in pharmaceutical applications due to their biological activity and ability to serve as intermediates in chemical synthesis. The specific substitution pattern, featuring a 2-methoxyphenyl group, distinguishes this compound from other members of the amino alcohol family and contributes to its unique chemical and biological properties.

Historical Context and Discovery

The development of this compound is closely connected to the broader research into alpha-methylated amino acid derivatives and their corresponding alcohols. The historical foundation for such compounds can be traced to investigations into alpha-methylphenylalanine derivatives, which have been subjects of extensive research since the mid-20th century.

Alpha-methylphenylalanine, the structural precursor to phenylalaninol derivatives, was first synthesized and characterized in research focused on amino acid metabolism and enzyme inhibition. The preparation of optically active alpha-methyl-phenylalanine derivatives was developed through sophisticated synthetic approaches involving asymmetric synthesis and chiral resolution techniques. These early investigations established the fundamental synthetic methodologies that would later be adapted for the preparation of related amino alcohol compounds.

The specific compound 2-amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol represents a later development in this field, with its first documented synthesis and characterization appearing in chemical databases in 2012. The progression from amino acid research to amino alcohol development reflects the growing recognition of these compounds' potential applications in medicinal chemistry and organic synthesis.

The hydrochloride salt form was developed to address practical considerations related to compound stability, solubility, and handling characteristics. Salt formation is a common strategy in pharmaceutical and research chemistry to improve the physicochemical properties of organic compounds, particularly those containing basic nitrogen functionality.

Relevance in Contemporary Chemical Research

This compound occupies a significant position in contemporary chemical research due to its structural characteristics and potential applications across multiple research domains. The compound's relevance extends from fundamental organic chemistry studies to specialized applications in medicinal chemistry and materials science.

In the context of medicinal chemistry research, amino alcohols have gained considerable attention due to their prevalence in pharmaceutical compounds. Recent analyses of Food and Drug Administration-approved medications reveal that over thirty percent of small-molecule drugs contain amino acid or amino alcohol residues, highlighting the importance of these structural motifs in drug design. The specific structural features of 2-amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol, including its alpha-methyl substitution and methoxyphenyl group, position it as a valuable building block for pharmaceutical research.

Contemporary synthetic chemistry has embraced amino alcohols as versatile intermediates in complex molecule construction. Recent developments in energy transfer-enabled synthesis have demonstrated novel approaches to gamma-amino alcohol formation, with these compounds serving as precursors to various pharmacologically relevant molecules. The ability of amino alcohols to participate in diverse chemical transformations, including cyclization reactions and protection-deprotection sequences, makes them attractive targets for synthetic methodology development.

Table 2: Contemporary Research Applications of this compound

| Research Domain | Application Type | Specific Use |

|---|---|---|

| Medicinal Chemistry | Building Block | Pharmaceutical intermediate synthesis |

| Organic Synthesis | Chiral Auxiliary | Asymmetric synthesis applications |

| Materials Science | Polymer Precursor | Specialty polymer development |

| Biochemistry | Enzyme Studies | Inhibitor design and mechanism studies |

The compound's structural relationship to alpha-methylphenylalanine derivatives has attracted interest in biochemical research, particularly in studies examining amino acid metabolism and enzyme inhibition. Research has demonstrated that alpha-methylated amino acid derivatives can modulate cerebral catecholamine concentrations and influence neurotransmitter systems. These findings suggest potential applications for related amino alcohol compounds in neurochemical research.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple scientific perspectives, with particular emphasis on its chemical properties, synthetic accessibility, and research applications. The scope of this analysis encompasses fundamental chemical characterization, synthetic methodologies, structural analysis, and contemporary research relevance.

The primary objective of this review is to consolidate the available scientific information regarding this compound into a cohesive analysis that serves both researchers currently working with the compound and those considering its incorporation into their research programs. This includes detailed examination of the compound's molecular structure, physicochemical properties, and chemical reactivity patterns that influence its behavior in various research contexts.

A secondary objective involves the critical evaluation of synthetic approaches available for the preparation of this compound. This analysis encompasses traditional synthetic methodologies as well as contemporary approaches that may offer improved efficiency, selectivity, or environmental compatibility. The review will examine the relationship between synthetic strategy and final product quality, including considerations of stereochemical purity and chemical stability.

The review also seeks to establish the compound's position within the broader context of amino alcohol chemistry and its relationship to related structural classes. This includes comparative analysis with other methoxyphenyl-substituted amino alcohols and examination of structure-activity relationships that may inform future research directions.

Finally, this analysis aims to identify current gaps in the scientific literature regarding this compound and suggest potential areas for future investigation. This forward-looking perspective is intended to guide researchers toward productive research avenues and highlight opportunities for advancing the field's understanding of this important chemical compound.

Properties

IUPAC Name |

2-amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-11(12,8-13)7-9-5-3-4-6-10(9)14-2;/h3-6,13H,7-8,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZKEEOXVMVFDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1OC)(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes an amino group, a methoxyphenyl moiety, and a hydroxyl group, which are critical for its biological activity.

Pharmacological Properties

Research has indicated that this compound exhibits various pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. In vitro assays have shown moderate activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent .

- Antichlamydial Activity : The compound has been tested for its effectiveness against Chlamydia trachomatis. Results from immunofluorescence assays demonstrated that it could reduce chlamydial inclusion numbers in infected cells, suggesting a mechanism that disrupts the pathogen's lifecycle .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings indicate:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism, contributing to its antimicrobial effects .

- Cellular Interaction : Studies have shown that the compound interacts with cellular membranes, potentially altering membrane permeability and leading to cell lysis in susceptible microorganisms .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety of this compound. Preliminary studies indicate low toxicity levels at therapeutic doses; however, further toxicological evaluations are necessary to confirm these findings and establish a comprehensive safety profile .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties

Research indicates that compounds similar to 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol hydrochloride exhibit potential as antidepressants. This compound's structural characteristics allow it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. Studies have shown that modifications of the compound can enhance its efficacy and reduce side effects associated with traditional antidepressants .

Analgesic Effects

Preliminary studies suggest that the compound may possess analgesic properties. Its ability to modulate pain pathways in the central nervous system could lead to the development of new pain management therapies, particularly for chronic pain conditions .

Biochemical Applications

Biological Buffering Agent

In biochemical applications, this compound is utilized as an organic buffer. This is crucial in maintaining pH stability during various biological assays and reactions, making it a valuable reagent in laboratory settings .

Enzyme Inhibition Studies

The compound has been explored for its potential as an enzyme inhibitor. Its structural features allow it to bind to active sites of enzymes, thereby inhibiting their activity. This application is particularly relevant in drug discovery processes aimed at targeting specific enzymes involved in disease pathways .

Analytical Chemistry

Chromatographic Techniques

The compound serves as a standard reference material in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its purity and stability make it suitable for method validation and quality control in pharmaceutical analysis .

Spectroscopic Analysis

In addition to chromatographic applications, this compound is used in various spectroscopic methods (e.g., NMR and UV-Vis spectroscopy) for structural elucidation and quantification of related compounds. This aids researchers in developing new synthetic routes and understanding compound behavior under different conditions .

Case Studies

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Observations :

- Bromine () enhances lipophilicity, which may improve membrane permeability in drug design. Nitro groups () increase polarity and solubility in organic solvents like DMSO but may reduce metabolic stability.

Branched-Chain Amino Alcohol Hydrochlorides

Table 2: Comparison with Non-Aromatic Analogues

Key Observations :

- Backbone Flexibility :

Pharmacologically Active Piperazine Analogues

While structurally distinct (piperazine core), compounds like HBK14–HBK19 () share the 2-methoxyphenyl moiety. These piperazine derivatives are designed for CNS targeting, leveraging the methoxy group’s moderate polarity for blood-brain barrier penetration. In contrast, the target compound’s amino alcohol structure may favor different pharmacokinetic or receptor-binding profiles.

Preparation Methods

Synthesis of the Amino Alcohol Core

A foundational step in synthesizing 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol hydrochloride is the preparation of 2-amino-2-methyl-1-propanol, a related amino alcohol. A patented method describes a four-step sequence:

| Step | Reaction | Description | Conditions | Yield & Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | 2-chloropropane isopropyl chloride reacts with sodium cyanide (Cymag) to form 2-methyl propionitrile | 95°C, 4 hours, aqueous ethanol | ~90% yield, 87.9% purity |

| 2 | Aldol reaction | 2-methyl propionitrile reacts with formaldehyde to yield 2,2-dimethyl-3-hydroxypropionitrile | Catalyzed by tertiary amines (trimethylamine, triethylamine, tripropylamine), 5-8% molar catalyst | High selectivity |

| 3 | Hydrolysis | 2,2-dimethyl-3-hydroxypropionitrile hydrolyzed with 30-37 wt% hydrochloric acid | Molar ratio HCl to nitrile 2-6:1 | Efficient conversion to 2,2-dimethyl-3-hydroxypropanamide |

| 4 | Hofmann rearrangement | 2,2-dimethyl-3-hydroxypropanamide treated with sodium hypochlorite and sodium hydroxide aqueous solution | 5-10°C addition, then 60-90°C for 10-60 min (preferably 70-80°C for 15-30 min) | Product easily purified by distillation |

This method is notable for using inexpensive, readily available raw materials, mild reaction conditions, high yields, and low pollution, making it suitable for industrial-scale production.

Incorporation of the 2-Methoxyphenyl Group

The key step to obtain 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol involves introducing the 2-methoxyphenyl moiety. This is commonly achieved via Grignard reaction:

- Preparation of the Grignard reagent from 2-bromoanisole (2-methoxyphenyl bromide) in tetrahydrofuran (THF) under nitrogen atmosphere.

- Reaction of this Grignard reagent with a suitable keto intermediate, such as 2-methylpropan-1-one derivatives, to form the corresponding amino alcohol after subsequent functional group transformations.

An analogous process described for related compounds (e.g., tapentadol analogues) involves:

| Step | Reaction | Description | Conditions | Notes |

|---|---|---|---|---|

| Grignard formation | 2-bromoanisole + Mg in THF | 68-75°C under N2, initiated with iodine crystal | Formation of 2-methoxyphenyl magnesium bromide | |

| Addition to keto compound | (S)-1-(dimethylamino)-2-methylpentan-3-one + Grignard reagent | 25-30°C, 12 hours reaction | Forms amino alcohol intermediate | |

| Activation and reductive deoxygenation | Using methanesulfonic acid or p-toluenesulfonic acid and Pd/C catalyst | Reflux in cyclohexane, hydrogenation at 25-30°C | Converts hydroxyl to amine functionality | |

| Salt formation | Dissolution in isopropanol or acetone, addition of HCl gas or hydrochloric acid | Ambient conditions | Formation of hydrochloride salt |

Though the exact keto precursor and stereochemistry may differ, this approach is adaptable to synthesize this compound by selecting the appropriate starting materials.

Final Salt Formation

The hydrochloride salt is prepared by dissolving the free base amino alcohol in an appropriate solvent such as isopropanol or acetone, followed by treatment with hydrochloric acid gas or aqueous hydrochloric acid. This step ensures the compound is isolated as a stable, crystalline hydrochloride salt suitable for pharmaceutical use.

| Step | Intermediate/Product | Reagents/Conditions | Yield / Purity | Notes |

|---|---|---|---|---|

| 1 | 2-methyl propionitrile | 2-chloropropane isopropyl chloride + NaCN, 95°C, 4h | ~90% yield | Nucleophilic substitution |

| 2 | 2,2-dimethyl-3-hydroxypropionitrile | Aldol reaction with formaldehyde, tertiary amine catalyst | High | Selective aldol condensation |

| 3 | 2,2-dimethyl-3-hydroxypropanamide | Hydrolysis with 30-37% HCl, 2-6:1 molar ratio | Efficient | Acid hydrolysis |

| 4 | 2-amino-2-methyl-1-propanol | Hofmann rearrangement with NaOCl/NaOH, 70-80°C, 15-30 min | ~86% step yield | Mild conditions, easy purification |

| 5 | 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol | Grignard reaction of 2-bromoanisole with keto intermediate, Pd/C catalyzed reduction | Moderate to high | Requires inert atmosphere |

| 6 | Hydrochloride salt | Treatment with HCl in isopropanol or acetone | Quantitative | Stable salt form |

- The synthesis of the amino alcohol core via the described four-step method offers advantages in cost, scalability, and environmental impact compared to older methods relying on nitro compounds or harsher conditions.

- The Grignard approach for introducing the methoxyphenyl group is well-established, though it requires careful control of moisture and oxygen to maintain reagent activity.

- Catalytic hydrogenation and acid activation steps are critical for converting intermediates to the desired amino alcohol with correct stereochemistry and purity.

- The final hydrochloride salt formation is straightforward and essential for obtaining a pharmaceutically acceptable form of the compound.

The preparation of this compound involves a combination of classical organic synthesis techniques including nucleophilic substitution, aldol condensation, hydrolysis, Hofmann rearrangement, Grignard addition, catalytic reduction, and salt formation. The described methods leverage inexpensive raw materials, mild reaction conditions, and scalable processes suitable for industrial application. The integration of these steps results in a high-purity product with potential applications in pharmaceutical research.

Q & A

Basic Research Questions

Q. What are the recommended safety precautions for handling 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol hydrochloride in laboratory settings?

- Methodological Answer :

-

PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A for eye irritation) .

-

Ventilation : Use fume hoods to minimize inhalation risks.

-

Storage : Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .

-

Emergency Measures : For eye exposure, rinse with water for ≥15 minutes; consult a physician immediately .

Table 1 : Key Safety Parameters

Parameter Value/Recommendation Source GHS Classification Skin Irritant (Cat. 2), Eye Irritant (Cat. 2A) Storage Temperature 2–8°C (under inert atmosphere) Recommended PPE Gloves, goggles, lab coat

Q. What are the common synthetic routes for preparing this compound?

- Methodological Answer :

-

Stepwise Alkylation : React 2-methoxyphenylacetone with methylamine under reductive amination (e.g., NaBH₃CN), followed by HCl salt formation .

-

Challenges : Proximity of amino and methoxy groups may cause steric hindrance; use low-temperature conditions (0–5°C) to mitigate side reactions .

-

Purification : Recrystallize from ethanol/water mixtures to achieve >99% purity .

Table 2 : Synthetic Reaction Conditions

Step Reagents/Conditions Yield (%) Source Reductive Amination NaBH₃CN, MeOH, 0°C, 12 hrs 65–70 HCl Salt Formation HCl (gas), Et₂O, RT 85–90

Advanced Research Questions

Q. How does the proximity of functional groups influence stability, and what storage conditions are optimal?

- Methodological Answer :

- Instability Factors : The amino group (-NH₂) and methoxyphenyl ring can form intramolecular hydrogen bonds, leading to hygroscopicity. Moisture accelerates degradation .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products include oxidized quinone derivatives .

- Storage : Use desiccants (silica gel) and inert gas purging. Lyophilization improves long-term stability for biological assays .

Q. What methodological approaches evaluate its therapeutic potential in cardiovascular research?

- Methodological Answer :

-

Receptor Binding Assays : Screen for β-adrenergic receptor affinity using radiolabeled ligands (e.g., [³H]-CGP-12177). Compare IC₅₀ values with propranolol as a control .

-

In Vivo Models : Assess hypotensive effects in spontaneously hypertensive rats (dose range: 1–10 mg/kg, IV). Monitor blood pressure via telemetry .

-

Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 inhibition potential .

Table 3 : Biological Activity Data (Example)

Assay Result Reference β-Adrenergic IC₅₀ 0.8 µM (vs. 0.1 µM propranolol) Hypotensive Effect (Rat) 25% reduction at 5 mg/kg

Q. What analytical techniques identify impurities in synthesized batches?

- Methodological Answer :

-

HPLC-PDA : Use C18 columns (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradient (5–95% ACN in 20 min). Detect impurities at 254 nm .

-

LC-MS/MS : Confirm structures of degradation products (e.g., m/z 225.1 for deaminated derivative) .

-

NMR (¹H/¹³C) : Assign stereochemistry; key signals include δ 3.8 ppm (methoxy) and δ 1.5 ppm (methyl branch) .

Table 4 : Common Impurities and Characteristics

Impurity CAS No. Detection Method Source Des-methyl derivative 5790-46-5 HPLC, RT 12.3 min Oxidized quinone N/A LC-MS/MS (m/z 241.2)

Q. How does stereochemistry affect biological activity, and how is enantiomeric purity determined?

- Methodological Answer :

- Activity Impact : The (R)-enantiomer shows 10-fold higher β-blockade activity than (S)-form in isolated rat atria .

- Enantiomeric Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) to separate enantiomers; validate with circular dichroism .

- X-ray Crystallography : Confirm absolute configuration by single-crystal analysis (Mo-Kα radiation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.